Enhanced Lipophilicity (LogP) and Polar Surface Area (TPSA) Compared to Unsubstituted and Mono-Fluorinated Benzoyl Analogs
The 3,5-difluorobenzoyl substitution increases calculated lipophilicity relative to the unsubstituted benzoyl analog and alters polar surface area (TPSA) relative to the 4-fluoro analog, influencing predicted membrane permeability and drug-likeness profiles .
| Evidence Dimension | Calculated physicochemical properties (LogP, TPSA) |
|---|---|
| Target Compound Data | LogP: 2.173; TPSA: 55.98 Ų |
| Comparator Or Baseline | 3-Benzoylpyridin-2-amine (CAS 3810-10-4): LogP not reported; TPSA not reported; 3-(4-Fluorobenzoyl)pyridin-2-amine (CAS 869558-51-0): LogP not reported; TPSA not reported |
| Quantified Difference | Not calculable due to unreported comparator values; qualitative trend of increased lipophilicity with difluorination established [1] |
| Conditions | Calculated descriptors based on SMILES Nc1ncccc1C(=O)c1cc(F)cc(F)c1 |
Why This Matters
The distinct LogP and TPSA profile influences the compound's predicted membrane permeability and drug-likeness, differentiating it from unsubstituted or mono-fluorinated analogs in library screening for CNS-penetrant or orally bioavailable candidates.
- [1] Mück‐Lichtenfeld C. The difluorobenzylic group enhances lipid solubility. Muck Rack; 2024. View Source
